2,6-Diisopropylaniline

Vue d'ensemble

Description

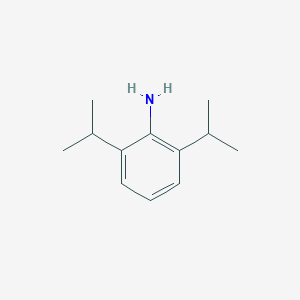

2,6-Diisopropylaniline (DIPA) is an aromatic amine characterized by two isopropyl groups at the ortho positions of the aniline ring (C₁₂H₁₉N, MW 177.29 g/mol) . It serves as a critical intermediate in synthesizing pesticides (e.g., chlorfenapyr), dyes, and pharmaceuticals . Industrially, DIPA is produced via aluminum-catalyzed alkylation of aniline with propene under high pressure (280–290°C, 4–5 hours), achieving >80% aniline conversion and >50% selectivity . Its sterically bulky structure enhances stability in coordination chemistry and catalytic applications, as evidenced by its use in synthesizing yttrium alkyl anilido species and N-heterocyclic carbene (NHC) gold complexes . Nuclear magnetic resonance (NMR) studies confirm its purity and reactivity in forming derivatives like 4,4'-methylenebis(this compound) (MDIPA), a polyurethane curative .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene. This reaction is typically catalyzed by a homogeneous catalyst under supercritical conditions. The reaction involves the use of propylene and aniline as raw materials, resulting in increased reaction rates and conversions, and higher selectivity .

Industrial Production Methods: The industrial production of this compound involves a device comprising a jet mixer, a tubular reactor, and a gas-liquid separator. This setup allows for efficient production with high yield and is suitable for large-scale manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diisopropylaniline undergoes various chemical reactions, including:

Condensation Reactions: It reacts with triacetylmethane in the presence of p-toluenesulfonic acid to form 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.

Complex Formation: It reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate and amidinate ligands to form yttrium alkyl anilido species.

Common Reagents and Conditions:

Condensation Reactions: p-Toluenesulfonic acid in toluene.

Complex Formation: Bis(trimethylsilylmethyl)yttrium complexes.

Major Products:

- 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.

- Yttrium alkyl anilido species.

Applications De Recherche Scientifique

Polymer Chemistry

DIPA is primarily utilized as a curing agent and chain extender in the synthesis of polyurethanes and epoxides:

- Polyurethane Synthesis: DIPA acts as a chain extender in the production of elastomeric polyurethanes. It reacts with isocyanates to form urethane linkages, enhancing the flexibility and durability of the resulting materials.

- Epoxy Resins: It serves as a curing agent for epoxy systems, where it reacts with epoxide groups to form cross-linked networks that improve mechanical properties.

DIPA has shown potential in biological applications:

- Enzyme Inhibition: Research indicates that DIPA can inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as an inhibitor of O-acetylserine sulfhydrylase, affecting L-cysteine biosynthesis by binding to allosteric sites.

- Synthesis of Bioactive Compounds: DIPA is used as a precursor in synthesizing biologically active molecules. Its reactivity allows for nucleophilic substitutions that yield derivatives with tailored biological activities .

Catalysis

DIPA has been explored in catalytic processes:

- Aluminum Complexes: Complexes derived from DIPA have been studied for their catalytic activity in ring-opening polymerization reactions. These complexes demonstrate moderate activity and could be applied in synthesizing biodegradable polymers.

Case Study 1: Inhibition of O-acetylserine Sulfhydrylase

Research demonstrated that DIPA effectively inhibits O-acetylserine sulfhydrylase by binding at an allosteric site. This interaction leads to conformational changes that reduce enzymatic activity, showcasing its potential in metabolic regulation.

Case Study 2: Synthesis of Biologically Active Molecules

DIPA has been successfully employed as a precursor for synthesizing various bioactive compounds. Its ability to undergo nucleophilic substitutions facilitates the development of derivatives with specific biological activities tailored for therapeutic applications .

Mécanisme D'action

2,6-Diisopropylaniline acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes often involve the elimination of trimethylsilane and are used in various catalytic processes . The bulky nature of the compound allows it to stabilize reactive intermediates and enhance the selectivity of catalytic reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkyl-Substituted Anilines

(DEA)

- Structure : Ethyl groups at ortho positions (C₁₀H₁₅N, MW 149.23 g/mol).

- Synthesis : Similar alkylation process with ethylene instead of propene.

- Applications : Precursor for less sterically hindered ligands in catalysis.

- Reactivity : Lower steric bulk compared to DIPA reduces stability in metal complexes but may enhance reaction rates in certain catalytic cycles .

2-Methyl-6-ethylaniline (MEA)

- Structure : Mixed methyl and ethyl substituents (C₉H₁₃N, MW 135.21 g/mol).

- Applications : Intermediate in agrochemicals; moderate steric effects balance reactivity and stability .

4-Iodo-2,6-diisopropylaniline

- Structure : Iodo substituent at the para position (C₁₂H₁₈IN, MW 303.19 g/mol).

- Synthesis : High-yield (97%) iodination of DIPA using optimized protocols .

Halogenated and Electron-Deficient Anilines

2,3,5,6-Tetrachloroaniline

- Structure : Four chlorine atoms on the aromatic ring (C₆H₃Cl₄N, MW 228.90 g/mol).

- Toxicity : Exhibits higher acute toxicity (EC₅₀ < 1 mg/L in microcosms) compared to DIPA (EC₅₀ ~10 mg/L) due to electron-withdrawing effects enhancing bioactivity .

- Applications : Restricted to niche agrochemicals due to environmental persistence .

4-Hexyloxyaniline

- Structure: Hexyloxy group at the para position (C₁₂H₁₉NO, MW 193.29 g/mol).

- Reactivity : Electron-donating alkoxy group increases nucleophilicity but reduces thermal stability compared to DIPA .

Catalytic and Coordination Chemistry Comparisons

DIPA vs. Mesityl (Mes) Derivatives

- Catalytic Activity: DIPA-based NHC gold complexes show lower activity (0.5 mol% loading) than Mes derivatives in alkene hydrogenolysis but achieve comparable enantioselectivity (90–99% ee) .

- Steric Effects : DIPA's isopropyl groups provide greater steric shielding than Mes’s methyl groups, stabilizing metal centers but slowing substrate access .

DIPA vs. 2,6-Dimethylaniline

- Synthetic Utility : DIPA derivatives (e.g., 4-iodo-DIPA) are synthesized in higher yields (97%) than 4-iodo-2,6-dimethylaniline (81%) due to reduced steric hindrance during iodination .

- Coordination Chemistry : DIPA forms stable calciate complexes (e.g., [K₂Ca{N(H)Dipp}₄]∞) for hydroamination catalysis, while dimethyl analogs lack sufficient bulk to prevent decomposition .

Data Tables

Table 2: Toxicity in Aquatic Microcosms

| Compound | Minimum Effect Concentration (mg/L) | Relative Toxicity Rank |

|---|---|---|

| Aniline | 100 | Least toxic |

| 2,6-Diisopropylaniline | 10 | Moderate |

| 4-Hexyloxyaniline | 1 | High |

| 2,3,5,6-Tetrachloroaniline | 0.1 | Highest |

Activité Biologique

2,6-Diisopropylaniline (DIPA) is an aromatic amine with the chemical formula C₁₂H₁₉N. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of DIPA, focusing on its antimicrobial properties, safety evaluations, and structural characteristics.

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 191.29 g/mol

- CAS Number : 686-59-5

DIPA is characterized by two isopropyl groups attached to the aniline structure, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DIPA and its derivatives. For instance:

- A study synthesized a series of Schiff bases from DIPA and various aromatic aldehydes, testing their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antimicrobial effects, suggesting potential applications in medicinal chemistry .

- Another research focused on the free radical scavenging activity of Schiff bases derived from DIPA. The findings demonstrated that certain compounds showed promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Toxicological Profile

The safety evaluation of DIPA has been documented in various reports:

- The European Food Safety Authority (EFSA) assessed the risk associated with DIPA as a hydrolysis product of bis(2,6-diisopropylphenyl)carbodiimide used in food contact materials. The EFSA concluded that there is no significant safety concern for consumers when concentrations do not exceed 0.05 mg/kg food .

Case Studies

- Antimicrobial Studies :

- Crystal Structure Analysis :

Data Table: Biological Activities of DIPA Derivatives

Q & A

Basic Research Questions

Q. How is 2,6-Diisopropylaniline utilized in synthesizing multitopic ligands?

DIPA is a key precursor for synthesizing Schiff-base ligands and NSN-donor proligands. For example, condensation with triacetylmethane in toluene (using p-toluenesulfonic acid as a catalyst) yields 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . Similarly, reactions with aldehydes (e.g., pyrazine-3,6-dicarboxaldehyde) under inert atmospheres produce imine-functionalized ligands, critical for coordination chemistry . Methodological steps include refluxing in aprotic solvents (e.g., NMP) at 80–130°C and purification via chromatography .

Q. What analytical techniques are standard for assessing purity in DIPA samples?

Proton (¹H) and fluorine (¹⁹F) NMR are primary tools. Impurities like 2,4-diisopropylaniline (2,4-DIPA) are identified via distinct aromatic proton shifts (e.g., 6.32 ppm for 2,4-DIPA vs. 6.51–6.91 ppm for DIPA) . Gas chromatography-mass spectrometry (GC-MS) and gel permeation chromatography (GPC) are complementary for separating and quantifying isomers or oligomeric byproducts .

Q. What is the role of DIPA in synthesizing epoxy curing agents?

DIPA reacts with formaldehyde to form 4,4′-methylenebis(this compound) (MDIPA), a high-performance curing agent for adhesives and epoxy resins. The reaction occurs in aqueous conditions, with MDIPA’s purity critical for polymer thermal stability. Impurity profiling (e.g., residual 2-n-propyl-6-isopropylaniline) is performed using ¹⁹F NMR after derivatization with hexafluoroacetic acid .

Advanced Research Questions

Q. How can NMR resolve isomeric impurities in DIPA-derived compounds?

Advanced ¹H and ¹⁹F NMR techniques distinguish isomers like 2,4-DIPA and 2-n-propyl-6-isopropylaniline. For MDIPA, ¹⁹F NMR after derivatization provides higher accuracy (detection limits <0.1%) compared to ¹H NMR, which suffers from signal overlap and noise . Multi-pulse sequences (e.g., COSY) and deuterated solvents (e.g., CDCl₃) enhance resolution .

Q. What methodologies optimize DIPA-based condensation reactions for pyrazine derivatives?

Pyrazine dicarboxaldehydes (e.g., 2,5-dimethylpyrazine-3,6-dicarboxaldehyde) require controlled oxidation (SeO₂ in dioxane) followed by condensation with DIPA. Ozonolysis of styrylpyrazines (e.g., 2,6-distyrylpyrazine) at −50°C, followed by Na₂SO₃ reduction and DIPA addition, avoids thermal decomposition of intermediates . Yield optimization (up to 70%) involves stoichiometric control and inert atmospheres .

Q. How does DIPA facilitate catalytic reactivity in s-block metal amides?

Transamination of KN(SiMe₃)₂ with DIPA in toluene produces potassium amides (e.g., [K{N(H)Dipp}·KN(SiMe₃)₂]), which act as precursors for calcium and magnesium complexes. Solvent choice (THF, TMEDA) and coligands (PMDETA) influence coordination geometry and catalytic activity in dehydrohalogenation reactions .

Q. How do alkyl substituents in DIPA-derived polyimides affect thermal properties?

Polyimides synthesized from MDIPA exhibit glass transition temperatures (Tg) influenced by steric hindrance. Methyl substituents increase Tg by ~20°C compared to ethyl or isopropyl groups, while larger alkyl side chains reduce dielectric constants (from 3.2 to 2.8) due to free volume effects . Thermogravimetric analysis (TGA) shows decomposition temperatures >500°C, with thermal expansion coefficients adjustable via substituent size .

Q. What contradictions exist in NMR methods for impurity quantification?

While ¹⁹F NMR (post-derivatization) offers precision (±0.05% for 2,4-DIPA), ¹H NMR is faster but less accurate (±0.5%) due to peak overlap in aromatic regions . Researchers must weigh speed versus accuracy based on application needs—e.g., QC vs. mechanistic studies .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBALTUBRZPIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022279 | |

| Record name | 2,6-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Diisopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00479 [mmHg] | |

| Record name | 2,6-Diisopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24544-04-5 | |

| Record name | 2,6-Diisopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190BG0089I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.